Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

Catalog No.
S3381426
CAS No.
1242339-75-8
M.F
C6H9ClN2O2
M. Wt
176.60
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

CAS Number

1242339-75-8

Product Name

Ethyl 1H-Pyrazole-4-carboxylate hydrochloride

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate;hydrochloride

Molecular Formula

C6H9ClN2O2

Molecular Weight

176.60

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-10-6(9)5-3-7-8-4-5;/h3-4H,2H2,1H3,(H,7,8);1H

InChI Key

NILLKQABODQIFV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNN=C1.Cl

Canonical SMILES

CCOC(=O)C1=CNN=C1.Cl

Ethyl 1H-pyrazole-4-carboxylate hydrochloride, with the chemical formula C₆H₉ClN₂O₂ and CAS Number 1242339-75-8, is a derivative of pyrazole. This compound features a pyrazole ring substituted with an ethyl ester at the carboxylate position, making it structurally significant in various chemical and biological applications. It has a molecular weight of 140.14 g/mol and exhibits properties such as high gastrointestinal absorption and moderate lipophilicity, indicated by its Log P values ranging from 0.43 to 1.09 .

, primarily due to its carboxylate functional group. Notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield a pyrazole derivative.
  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives .

Research indicates that Ethyl 1H-pyrazole-4-carboxylate hydrochloride exhibits significant biological activity, particularly in the pharmaceutical domain. It is known for its role as a precursor in the synthesis of compounds with potential anti-inflammatory and analgesic properties. Additionally, it has been studied for its effects on certain enzyme systems, although specific biological pathways remain to be fully elucidated .

The synthesis of Ethyl 1H-pyrazole-4-carboxylate hydrochloride typically involves:

  • Condensation Reaction: Starting from hydrazine and ethyl acetoacetate, a condensation reaction is performed to form the pyrazole ring.
  • Carboxylation: The resultant pyrazole is then subjected to carboxylation using carbon dioxide under basic conditions.
  • Hydrochlorination: Finally, hydrochloric acid is added to yield the hydrochloride salt form.

This multi-step synthesis allows for the generation of high-purity compounds suitable for further applications .

Ethyl 1H-pyrazole-4-carboxylate hydrochloride finds applications across various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs such as regadenoson, which is employed in cardiac stress testing.
  • Agriculture: Potential uses in developing agrochemicals due to its biological activity.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules .

Interaction studies have revealed that Ethyl 1H-pyrazole-4-carboxylate hydrochloride does not significantly inhibit major cytochrome P450 enzymes (CYPs) such as CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4. This suggests a favorable safety profile concerning drug-drug interactions when used in pharmaceutical formulations .

Several compounds exhibit structural similarities to Ethyl 1H-pyrazole-4-carboxylate hydrochloride. These include:

Compound NameCAS NumberSimilarity Index
Methyl 1H-pyrazole-4-carboxylate51105-90-90.96
Ethyl 1-methyl-1H-pyrazole-4-carboxylate85290-80-80.91
Ethyl 5-amino-1H-pyrazole-4-carboxylate1260243-04-60.91
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate7251-53-80.88
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate478968-48-80.87

Uniqueness

Ethyl 1H-pyrazole-4-carboxylate hydrochloride's unique combination of structural features and biological activity distinguishes it from other similar compounds. Its specific applications in pharmaceuticals and research further enhance its relevance in various scientific fields .

Dates

Modify: 2023-08-19

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